(2R,4R)-(+)-2,4-Bis(diphénylphosphino)pentane

Vue d'ensemble

Description

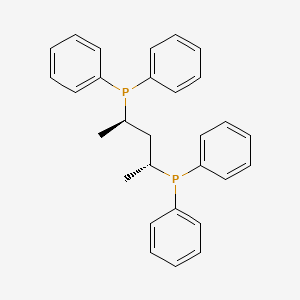

(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane is a chiral diphosphine ligand widely used in asymmetric synthesis and catalysis. The compound is known for its ability to induce chirality in metal complexes, making it a valuable tool in the field of enantioselective catalysis. Its molecular formula is C29H30P2, and it has a molecular weight of 440.5 g/mol .

Applications De Recherche Scientifique

(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane has a wide range of applications in scientific research:

Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.

Biology: Employed in the synthesis of chiral molecules that can be used as pharmaceuticals or biological probes.

Medicine: Utilized in the development of drugs that require specific enantiomeric forms for efficacy.

Industry: Applied in the production of fine chemicals and agrochemicals where enantioselectivity is crucial.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane typically involves the reaction of (2R,4R)-2,4-pentanediol with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The compound is typically produced in high purity to meet the stringent requirements of pharmaceutical and fine chemical industries .

Analyse Des Réactions Chimiques

Types of Reactions

(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane undergoes various types of chemical reactions, including:

Coordination Reactions: Forms complexes with transition metals such as palladium, platinum, and rhodium.

Oxidation: The phosphine groups can be oxidized to phosphine oxides.

Substitution: The diphenylphosphino groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Coordination Reactions: Typically carried out in organic solvents such as dichloromethane or toluene, often under an inert atmosphere.

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Coordination Complexes: Metal complexes with enhanced catalytic properties.

Phosphine Oxides: Resulting from oxidation reactions.

Substituted Phosphines: Products of substitution reactions.

Mécanisme D'action

The mechanism by which (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane exerts its effects involves the formation of chiral metal complexes. These complexes can induce chirality in the substrates they interact with, leading to enantioselective reactions. The diphosphine ligand coordinates to the metal center, creating a chiral environment that favors the formation of one enantiomer over the other .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane: The enantiomer of (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane.

1,2-Bis(diphenylphosphino)ethane (DPPE): A similar diphosphine ligand but with a shorter carbon chain.

1,3-Bis(diphenylphosphino)propane (DPPP): Another diphosphine ligand with a different carbon chain length.

Uniqueness

(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane is unique due to its specific chiral configuration, which makes it highly effective in inducing enantioselectivity in catalytic reactions. Its ability to form stable complexes with a variety of transition metals further enhances its versatility and utility in asymmetric synthesis .

Activité Biologique

(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane, commonly referred to as Skewphos, is a chiral diphosphine ligand with significant applications in asymmetric synthesis and catalysis. Its unique structure, characterized by two diphenylphosphino groups attached to a pentane backbone, contributes to its effectiveness in various catalytic processes. This article explores the biological activity of this compound, focusing on its role in catalysis, potential therapeutic applications, and structural investigations.

- Molecular Formula : C29H30P2

- Molecular Weight : 440.5 g/mol

- Structure : The compound features a chiral configuration at the 2 and 4 positions of the pentane chain, which is crucial for its catalytic properties.

Biological Activity Overview

The biological activity of (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane is primarily linked to its role as a ligand in metal complexes used for catalysis. These metal complexes have demonstrated various biological interactions, particularly in the context of anticancer activity.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Catalytic Reactions | Used in asymmetric synthesis to produce optically active compounds with high enantioselectivity. |

| Anticancer Activity | Investigated for its potential to enhance the efficacy of metal-based anticancer drugs like cisplatin. |

| Metal Complex Formation | Forms stable complexes with transition metals, influencing their biological behavior and activity. |

Case Studies and Research Findings

-

Anticancer Activity

Recent studies have indicated that (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane exhibits significant anticancer properties when complexed with platinum-based drugs such as cisplatin. Research shows that this ligand enhances the drug's efficacy by improving its cellular uptake and interaction with DNA. For instance, one study demonstrated that complexes formed with this ligand had a higher cytotoxic effect on cancer cell lines compared to cisplatin alone . -

Catalytic Efficiency

The compound has been extensively studied for its role in catalyzing various reactions such as hydrogenation and cross-coupling reactions. Its ability to facilitate these reactions with high enantioselectivity makes it invaluable in synthetic organic chemistry. A notable example includes its application in the synthesis of chiral amines where it was found to achieve enantiomeric excess (ee) values exceeding 99% . -

Structural Investigations

Structural analyses have shown that the stereochemistry of (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane plays a critical role in its biological interactions. Studies using X-ray crystallography revealed that the spatial arrangement of the phosphine groups significantly affects the binding affinity and reactivity of metal complexes formed with this ligand .

Propriétés

IUPAC Name |

[(2R,4R)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30P2/c1-24(30(26-15-7-3-8-16-26)27-17-9-4-10-18-27)23-25(2)31(28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,24-25H,23H2,1-2H3/t24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYPJIUQROQJBG-JWQCQUIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447907 | |

| Record name | (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96183-46-9 | |

| Record name | (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane contribute to enantioselectivity in hydrogenation reactions?

A: (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane functions as a chiral ligand, coordinating to metal centers like palladium or rhodium. This coordination creates a chiral environment around the metal catalyst. [] In hydrogenation reactions, this chiral environment leads to preferential binding of one enantiomer of the substrate over the other. This preferential binding ultimately favors the formation of one specific enantiomer of the product, resulting in enantioselectivity. The exact mechanism of enantioselection depends on the specific substrate and reaction conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.